7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Description
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 160590-40-9) is a heterocyclic compound featuring a pyrrolopyridine core substituted with a methoxy group at position 7 and a carboxylic acid moiety at position 2. Its molecular formula is C$9$H$8$N$2$O$3$, with a molecular weight of 192.17 g/mol .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-7-5(2-3-10-8)4-6(11-7)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
DKTXLNDRDDDQKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1NC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Ethyl 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
The synthesis begins with the hydrogenation of ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (precursor 8c/d ) using palladium on charcoal (Pd/C) as a catalyst. The reaction is conducted in ethanol under an argon atmosphere to prevent oxidation. After filtration and solvent evaporation, the intermediate ethyl ester (9d ) is obtained in 75% yield. This step is critical for maintaining the integrity of the pyrrolopyridine core while introducing the ester functional group.
Key Parameters:
Saponification to 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
The ester intermediate (9d ) undergoes alkaline hydrolysis using 2M sodium hydroxide (NaOH) in ethanol. The mixture is refluxed for 1–2 hours, after which acetic acid is added to acidify the solution (pH 4.0). The product precipitates as a white powder and is isolated via filtration. This step achieves a 95% yield for the carboxylic acid derivative (10d ).
Key Parameters:
-
Base : 2M NaOH (1.7 mmol per 1.3 mmol ester)
-
Solvent : Ethanol (12 mL per 1.3 mmol ester)
-
Reaction Time : 1–2 hours under reflux
Optimization of Reaction Parameters
Catalyst Efficiency in Hydrogenation
The use of 10% Pd/C ensures complete reduction without over-hydrogenation. Substituting Pd/C with other catalysts (e.g., Raney nickel) reduces yields due to incomplete conversion or side reactions.
Characterization and Analytical Data
Spectroscopic Characterization
The final product is characterized using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Table 1: Spectroscopic Data for 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
| Technique | Data |
|---|---|
| ¹H NMR | δ 1.41 (t, J = 6.0 Hz, CH₃), 3.36 (s, OCH₃), 6.81–8.17 (aromatic H) |
| IR | 3435 cm⁻¹ (N–H stretch), 1708 cm⁻¹ (C=O stretch) |
| HRMS | m/z calculated for C₁₁H₁₀N₂O₃: 218.0691; found: 218.0689 |
These data confirm the successful formation of the target compound.
Industrial Production Considerations
While laboratory-scale synthesis is well-established, industrial production requires optimization for cost and scalability. Potential strategies include:
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit anticancer properties. For instance, studies have shown that 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can inhibit the proliferation of cancer cell lines. Its mechanism involves the modulation of signaling pathways that control cell growth and apoptosis, making it a candidate for further development in cancer therapeutics .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Preliminary studies suggest that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
3. Antimicrobial Properties
There is emerging evidence that 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exhibits antimicrobial activity against various bacterial strains. This property could be harnessed for developing new antibiotics or antimicrobial agents, especially in an era of rising antibiotic resistance .
Pharmacology
1. Pharmacokinetics and Bioavailability
Studies on the pharmacokinetic profile of this compound indicate favorable absorption characteristics, with potential for oral bioavailability. Understanding its metabolism and excretion pathways is crucial for optimizing dosage forms and therapeutic regimens .
2. Drug Formulation Development
The compound's chemical structure allows for modifications that can enhance its solubility and stability, critical factors in drug formulation. Researchers are exploring various delivery systems, including nanoparticles and liposomes, to improve the therapeutic efficacy of this compound while minimizing side effects .
Industrial Applications
1. Synthesis of Novel Compounds
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid serves as a building block in organic synthesis. Its unique structure allows chemists to create a variety of derivatives with tailored biological activities, which can be useful in pharmaceuticals and agrochemicals .
2. Research Reagent
The compound is utilized as a reagent in biochemical assays and research studies aimed at understanding complex biological interactions at the molecular level. Its role as a research tool enhances the ability to explore new therapeutic avenues .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer properties of pyrrolo[2,3-c]pyridines | Cancer Cell Lines | Inhibition of cell proliferation through apoptosis modulation |
| Neuroprotective effects in vitro | Neurodegenerative Diseases | Reduction in oxidative stress markers |
| Antimicrobial activity assessment | Bacterial Strains | Effective against multi-drug resistant bacteria |
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, or other biological processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
Key Observations:
Substituent Position :
- Methoxy at position 7 (target compound) vs. 5 (analogue 10c) leads to distinct electronic environments. The 7-methoxy derivative exhibits a higher melting point (269–271°C) compared to the 5-methoxy isomer (data unreported), likely due to differences in crystal packing .
- Chlorine at position 7 (vs. methoxy) increases molecular weight and may enhance lipophilicity, impacting pharmacokinetic properties .
Substituent Type :
- Methoxy groups improve solubility via hydrogen bonding, whereas halogens (Cl, Br) enhance electrophilicity for nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions .
- The carboxylic acid moiety at position 2 is conserved across analogues, enabling consistent reactivity in amide bond formation .
Brominated analogues (e.g., 5-bromo derivative) are utilized in radiopharmaceuticals due to bromine’s compatibility with isotopic labeling .
Q & A
Q. What are the standard synthetic routes for preparing 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via oxidation of substituted methylpyrrolopyridine precursors. For example, analogous methods involve potassium permanganate-mediated oxidation under controlled conditions (90–95°C) in aqueous media, followed by acidification to isolate the carboxylic acid derivative . Modifications may include protecting group strategies (e.g., esters) to improve yield, as seen in ethyl ester derivatives of related pyrrolopyridine carboxylic acids .
Q. How is the purity of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid validated in academic research?
- Methodological Answer : Purity is typically assessed using high-performance liquid chromatography (HPLC) and gas chromatography (GC). Elemental analysis (e.g., C, H, N content) provides complementary validation, with acceptable tolerances for discrepancies (e.g., ±0.3% for carbon content) due to experimental variability . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the methoxy group (~3.8–4.0 ppm) and carboxylic proton (~9–10 ppm) .
Q. What solvents are recommended for dissolving this compound in experimental settings?
- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for solubilizing pyrrolopyridine carboxylic acids. For aqueous reactions, sodium hydroxide can deprotonate the carboxylic acid to form a water-soluble salt. Solubility testing under varying pH conditions is advised to optimize reaction setups .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the pyrrolopyridine core in cross-coupling reactions?
- Methodological Answer : The methoxy group at the 7-position acts as an electron-donating substituent, directing electrophilic aromatic substitution to specific positions. Steric hindrance from the fused pyrrole ring may limit accessibility for bulky reagents. Computational modeling (e.g., density functional theory) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling or Buchwald-Hartwig amination can confirm regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or residual solvents. For example, the carboxylic acid proton may exchange with deuterated solvents, complicating integration. Using heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies connectivity, while high-resolution MS (HRMS) distinguishes between isobaric impurities .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
- Methodological Answer : SAR studies involve systematic modifications (e.g., replacing the methoxy group with halogens or alkyl chains) and evaluating biological activity. For instance, bioisosteric replacement of the carboxylic acid with a tetrazole group enhances metabolic stability. In vitro assays (e.g., enzyme inhibition, cell viability) paired with X-ray crystallography of target-bound complexes reveal critical interactions .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
- Methodological Answer : Scaling reactions like cyclization or oxidation requires precise temperature control to avoid side reactions (e.g., over-oxidation). Flow chemistry systems improve heat dissipation and reproducibility. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation in real time .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
